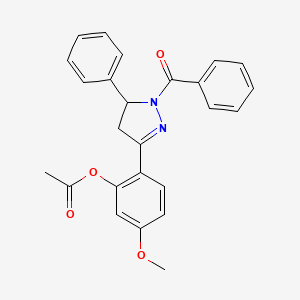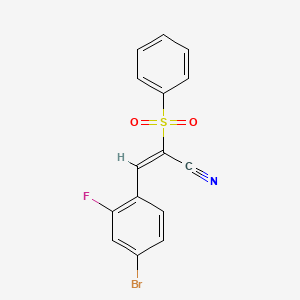
2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate
説明
2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate, also known as BPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate is not fully understood. However, it has been proposed that 2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate exerts its pharmacological effects by modulating the activity of various signaling pathways and enzymes involved in cell proliferation, inflammation, and neurodegeneration. For example, 2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate inhibits the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in activated macrophages. In animal models, 2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate has been shown to improve cognitive function and reduce neuroinflammation in a mouse model of Alzheimer's disease.
実験室実験の利点と制限
2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. It exhibits a broad range of pharmacological activities, making it a versatile scaffold for the design and synthesis of novel compounds. However, 2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate also has some limitations. It is relatively unstable and can undergo hydrolysis under certain conditions, which can complicate its use in some experiments. Additionally, the mechanism of action of 2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate is not fully understood, which can make it difficult to interpret some of the experimental results.
将来の方向性
There are several future directions for research on 2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate. One direction is the further elucidation of its mechanism of action, which could lead to the development of more potent and selective compounds. Another direction is the exploration of its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate could be used as a scaffold for the design and synthesis of novel materials with applications in optoelectronics, catalysis, and sensing. Overall, 2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate is a promising research tool with diverse applications in various fields.
科学的研究の応用
2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate has been shown to exhibit antitumor and anti-inflammatory activities. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In drug discovery, 2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In materials science, 2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenyl acetate has been used as a building block for the synthesis of functional materials with applications in optoelectronics, catalysis, and sensing.
特性
IUPAC Name |
[2-(2-benzoyl-3-phenyl-3,4-dihydropyrazol-5-yl)-5-methoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-17(28)31-24-15-20(30-2)13-14-21(24)22-16-23(18-9-5-3-6-10-18)27(26-22)25(29)19-11-7-4-8-12-19/h3-15,23H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZQEYCVXZPQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)OC)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4131154.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B4131161.png)
![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4131168.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B4131170.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B4131176.png)
![4-[({[1-(2,5-dimethylphenyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4131177.png)
![3-hydroxy-4-(1-naphthyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4131204.png)


![2-amino-7,7-dimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4131222.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4131242.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4131256.png)
![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4131263.png)
